molecular formula C26H25NO6 B1599564 Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 501015-36-7

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No. B1599564
M. Wt: 447.5 g/mol
InChI Key: CNAYAYQWGPUKMH-QFIPXVFZSA-N
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Description

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid that has gained significant attention in the field of peptide chemistry. This compound is widely used in the synthesis of peptides and proteins due to its unique properties.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is utilized in solid-phase peptide synthesis, where its protective Fmoc group plays a crucial role. The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under mild conditions, facilitating the sequential addition of amino acids to the growing peptide chain. This method is highlighted by Fields and Noble (2009), who discuss the advancements in Fmoc solid phase peptide synthesis, including the variety of solid supports and conditions that enhance the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Functional Materials and Self-Assembly

The compound also finds application in the fabrication of functional materials due to the self-assembly properties of Fmoc-modified amino acids and peptides. Tao et al. (2016) review the self-organization of Fmoc-modified biomolecules, which are crucial for developing materials with applications in cell cultivation, bio-templating, optical devices, drug delivery, and as therapeutics. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, showcasing the potential of these molecules in creating sophisticated materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Peptidomimetics and Drug Design

Additionally, Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is instrumental in the design and synthesis of peptidomimetics. By incorporating Fmoc-protected amino acids into peptides, researchers can create molecules that mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and specificity. This approach is valuable in drug design, as it allows for the development of therapeutic agents with targeted properties. For instance, Busnel et al. (2005) describe a strategy for the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids, demonstrating the versatility of Fmoc amino acids in synthesizing biologically active sequences (Busnel, Bi, Dali, Cheguillaume, Chevance, Bondon, Muller, & Baudy-Floc’h, 2005).

properties

IUPAC Name

(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYAYQWGPUKMH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427499
Record name (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

CAS RN

501015-36-7
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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